molecular formula C18H17N3O2 B14515377 N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide CAS No. 62693-51-0

N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide

Cat. No.: B14515377
CAS No.: 62693-51-0
M. Wt: 307.3 g/mol
InChI Key: WMTAENVUZRKLRO-UHFFFAOYSA-N
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Description

N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide typically involves the reaction of 1-methyl-1H-benzimidazole with 2-oxo-2-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include benzimidazole N-oxides, alcohol derivatives, and substituted benzimidazoles.

Scientific Research Applications

N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    N-(2-Phenylethyl)acetamide: A related compound with similar structural features.

    1-Methylbenzimidazole: A simpler derivative with distinct properties.

Uniqueness

N-(1-Methyl-1H-benzimidazol-2-yl)-N-(2-oxo-2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual benzimidazole and acetamide moieties allow for versatile interactions with various molecular targets.

Properties

CAS No.

62693-51-0

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)-N-phenacylacetamide

InChI

InChI=1S/C18H17N3O2/c1-13(22)21(12-17(23)14-8-4-3-5-9-14)18-19-15-10-6-7-11-16(15)20(18)2/h3-11H,12H2,1-2H3

InChI Key

WMTAENVUZRKLRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)C1=CC=CC=C1)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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